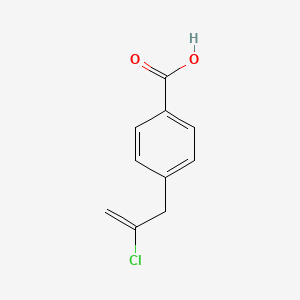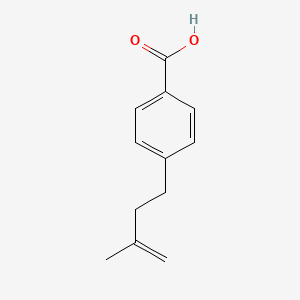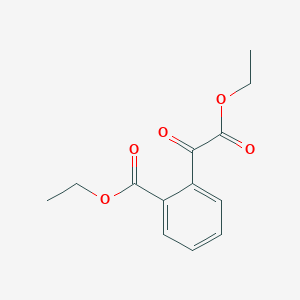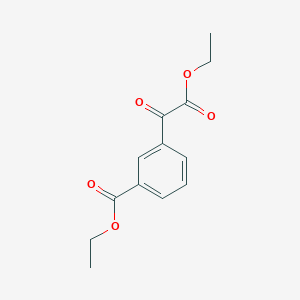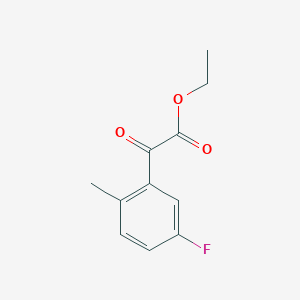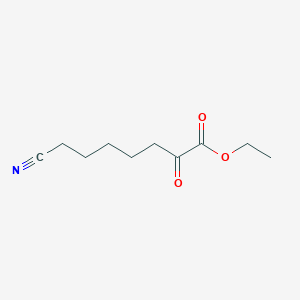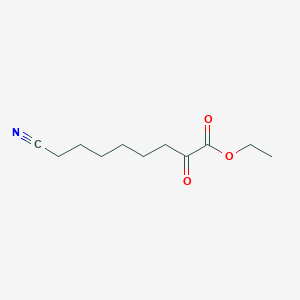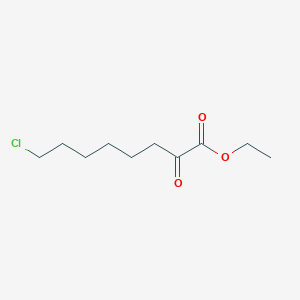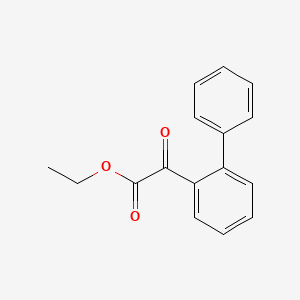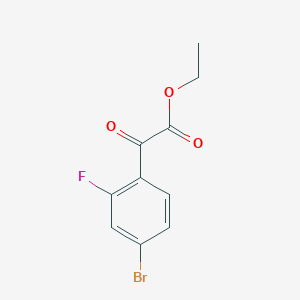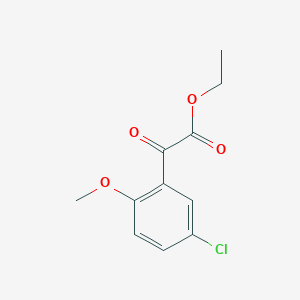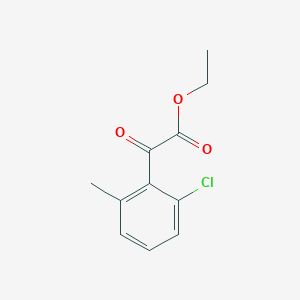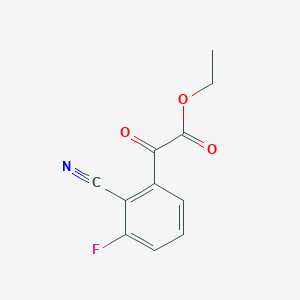![molecular formula C14H15FO3 B1323818 trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-66-4](/img/structure/B1323818.png)
trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H15FO3 and a molecular weight of 250.27 . It has a CAS number of 733740-66-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring attached to a carboxylic acid group and a 4-fluorophenyl group through an oxoethyl linker . The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 417.6±15.0 °C and a predicted density of 1.237±0.06 g/cm3 . Its pKa value is predicted to be 4.61±0.40 , suggesting it can act as a weak acid.Aplicaciones Científicas De Investigación
Chromatographic Separation Techniques
A study by Péter and Fülöp (1995) developed a high-performance liquid chromatographic method for the separation of isomers of cyclopentane-1-carboxylic acids. This method, involving pre-column derivatization, is suitable for separating both diastereomeric and enantiomeric pairs, providing a foundation for analyzing complex mixtures of cyclopentane derivatives (Péter & Fülöp, 1995).
Conformational Analysis
The conformational preferences of cyclopentane-1-carboxylic acid derivatives were studied by Casanovas et al. (2008), using DFT calculations to explore the intrinsic conformational preferences. This research offers insights into the structural behavior of cyclopentane derivatives in various environments, which is crucial for their application in drug design and synthesis (Casanovas et al., 2008).
Synthesis and Applications in Medicinal Chemistry
Research on cyclopentane-1-carboxylic acid derivatives also extends to their synthesis and potential applications in medicinal chemistry. For instance, Szakonyi et al. (1998) discussed the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers, showcasing the versatility of cyclopentane derivatives in synthesizing complex molecular structures with potential therapeutic applications (Szakonyi et al., 1998).
Liquid Crystal Research
Gray, Hogg, and Lacey (1981) synthesized a number of laterally fluorinated cyclohexane-1-carboxylate and benzoate esters, including studies on cyclopentane derivatives. Their research contributes to the development of materials with specific liquid crystal properties, highlighting the application of cyclopentane derivatives in advanced material science (Gray et al., 1981).
Propiedades
IUPAC Name |
(1R,2S)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUOURRJXWWVAC-CMPLNLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150237 |
Source


|
| Record name | rel-(1R,2S)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-66-4 |
Source


|
| Record name | rel-(1R,2S)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

